1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Brand Name:
Vulcanchem
CAS No.:
61296-00-2
VCID:
VC21318567
InChI:
InChI=1S/C13H11N3O2/c1-9-6-10(2)16(13(17)12(9)7-14)15-8-11-4-3-5-18-11/h3-6,8H,1-2H3
SMILES:
CC1=CC(=C(C(=O)N1N=CC2=CC=CO2)C#N)C
Molecular Formula:
C13H11N3O2
Molecular Weight:
241.24 g/mol
1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
CAS No.: 61296-00-2
Cat. No.: VC21318567
Molecular Formula: C13H11N3O2
Molecular Weight: 241.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61296-00-2 |
|---|---|
| Molecular Formula | C13H11N3O2 |
| Molecular Weight | 241.24 g/mol |
| IUPAC Name | 1-(furan-2-ylmethylideneamino)-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C13H11N3O2/c1-9-6-10(2)16(13(17)12(9)7-14)15-8-11-4-3-5-18-11/h3-6,8H,1-2H3 |
| Standard InChI Key | DWVOZJJPKRMKDG-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=CC(=C(C(=O)N1/N=C/C2=CC=CO2)C#N)C |
| SMILES | CC1=CC(=C(C(=O)N1N=CC2=CC=CO2)C#N)C |
| Canonical SMILES | CC1=CC(=C(C(=O)N1N=CC2=CC=CO2)C#N)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator